1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 923096-34-8
VCID: VC7498846
InChI: InChI=1S/C20H21N3O4/c1-25-9-8-23-13-16(15-4-2-3-5-17(15)23)22-20(24)21-14-6-7-18-19(12-14)27-11-10-26-18/h2-7,12-13H,8-11H2,1H3,(H2,21,22,24)
SMILES: COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4
Molecular Formula: C20H21N3O4
Molecular Weight: 367.405

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

CAS No.: 923096-34-8

Cat. No.: VC7498846

Molecular Formula: C20H21N3O4

Molecular Weight: 367.405

* For research use only. Not for human or veterinary use.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea - 923096-34-8

Specification

CAS No. 923096-34-8
Molecular Formula C20H21N3O4
Molecular Weight 367.405
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Standard InChI InChI=1S/C20H21N3O4/c1-25-9-8-23-13-16(15-4-2-3-5-17(15)23)22-20(24)21-14-6-7-18-19(12-14)27-11-10-26-18/h2-7,12-13H,8-11H2,1H3,(H2,21,22,24)
Standard InChI Key JQHZULWDLYTEKM-UHFFFAOYSA-N
SMILES COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4

Introduction

Structural Features

The compound's structure includes:

  • A flexible urea bond connecting the benzodioxin and indole rings.

  • Substituents such as a methoxyethyl group on the indole nitrogen, which can influence solubility and receptor binding.

Synthesis Pathways

While specific synthesis details for this compound are unavailable, general methods for similar urea derivatives include:

  • Reaction of isocyanates with amines: The urea bond can be formed by reacting an isocyanate derivative of the benzodioxin with an amine-functionalized indole.

  • Coupling reactions: Carbodiimide-mediated coupling may be used to link the benzodioxin and indole fragments.

Potential Pharmacological Applications

Compounds containing indole and benzodioxin moieties have been studied for diverse biological activities:

  • Anticancer Activity: Indole-based ureas are reported to inhibit kinases like BRAF, making them candidates for cancer therapy .

  • Antimicrobial Properties: Benzodioxin derivatives have shown promise against bacterial pathogens due to their unique structural features .

The presence of both these groups in a single molecule suggests potential applications as a multitarget therapeutic agent.

Mechanism of Action

The compound likely interacts with biological targets through:

  • Hydrogen bonding via the urea group.

  • π–π stacking interactions from the aromatic systems.
    These interactions make it suitable for binding to enzymes or receptors involved in disease pathways.

Analytical Data

PropertyValue/Description
Molecular FormulaC19H20N2O4
Molecular Weight~340.38 g/mol
Key Functional GroupsIndole, Benzodioxin, Urea
SolubilityLikely soluble in organic solvents

Related Studies

Research on structurally related compounds has demonstrated:

  • Antiproliferative Effects: Urea derivatives have shown activity against cancer cell lines like A549 and HCT116 .

  • Synthetic Accessibility: Similar molecules are synthesized using modular approaches, enabling structural optimization .

Challenges

Developing such compounds may face challenges like:

  • Stability issues during synthesis or storage.

  • Optimization of pharmacokinetics for in vivo applications.

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